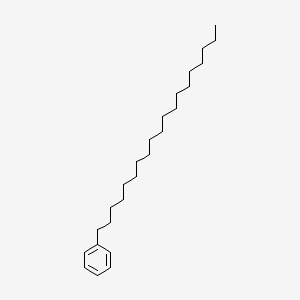

Nonadecylbenzene

描述

Historical Context and Evolution of Research on Long-Chain Alkylbenzenes

The research history of Nonadecylbenzene is intrinsically linked to the broader study of long-chain alkylbenzenes (LABs). The industrial production of LABs began around 1950 for the synthesis of alkylbenzenesulfonates, which are the most common anionic surfactants used in commercial detergents. nih.gov Initially, these were produced by alkylating benzene (B151609) with tetrapropylene, resulting in a complex mixture of highly branched phenylalkanes known as tetrapropylene-based alkylbenzenes (TABs). nih.gov However, due to their branched structure, TABs showed poor biodegradability, leading to significant environmental concerns. nih.gov This led to their replacement in the mid-1960s by linear alkylbenzenes (LABs), which are more biodegradable. nih.gov

These LABs typically consist of a mixture of secondary phenylalkanes with linear alkyl chains ranging from 10 to 14 carbon atoms (C10 to C14). nih.gov The unique and consistent composition of these synthetic compounds made them easily identifiable in environmental samples. nih.gov Consequently, a significant area of research evolved around using LABs as molecular tracers for domestic and industrial waste in aquatic and marine environments. nih.govacs.org Their presence in wastewater, sediment, and marine organisms has been used to track the dispersal and fate of anthropogenic pollution. nih.gov

Further research has also identified long-chain alkylbenzenes in geological samples, where their origins can be both from anthropogenic pollution and natural processes. researchgate.net Studies have explored their formation from the degradation of natural organic matter, such as carotenoids, and their potential role as indicators in geochemistry. researchgate.net

Current Significance and Emerging Research Frontiers of this compound

In contemporary research, this compound has found significance in highly specialized, high-technology applications far removed from its origins in the detergent industry.

One of the most prominent current applications is in the field of atomic physics, where it is used as an anti-relaxation coating for alkali-vapor cells. vulcanchem.comosti.gov Research has demonstrated that coatings of 1-nonadecylbenzene on the inner walls of these cells can significantly reduce the relaxation rates of the spin-polarized states of alkali metal atoms, such as rubidium and cesium, upon collision with the walls. vulcanchem.comresearchgate.net This property is critical for the development of high-precision instruments like atomic clocks, magnetometers, and quantum sensors, where maintaining atomic coherence for extended periods is essential. vulcanchem.comresearchgate.net Studies have experimentally investigated the temperature dependence of these coatings, finding that the anti-relaxation properties are affected as the material approaches its melting point. vulcanchem.comosti.gov

Another significant and emerging research frontier is the use of linear alkylbenzenes, including this compound, in particle physics. Specifically, it is a key component of the liquid scintillators used in modern neutrino experiments. wikipedia.org For example, the Daya Bay Reactor Neutrino Experiment, which made a precise measurement of the neutrino mixing angle θ₁₃, used detectors filled with 20 tons of gadolinium-doped linear alkylbenzene. wikipedia.orgnosta.gov.cn The upcoming Jiangmen Underground Neutrino Observatory (JUNO) is set to use 20,000 tons of LAB-based liquid scintillator. wikipedia.org The choice of LABs in these large-scale experiments is due to their excellent optical transparency, high light yield, and good chemical compatibility.

Emerging research also focuses on greener synthesis methods for LABs to replace traditional industrial processes that use corrosive and hazardous catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃). tandfonline.com Research is exploring the use of solid acid catalysts, such as zeolites and niobic acid, to create LABs from more sustainable sources, including biomass-derived compounds like furan. tandfonline.comresearchgate.net Furthermore, the amphiphilic nature of this compound, with its aromatic head and long aliphatic tail, suggests potential applications in materials science, such as the formation of self-assembled monolayers (SAMs) for surface functionalization in organic electronics, though specific research in this area is still developing. ontosight.airsc.org

Comprehensive Review of Existing Scholarly Contributions Pertaining to this compound

Scholarly work on this compound has provided a solid foundation of its chemical and physical properties, alongside detailed investigations into its specialized applications.

Synthesis and Physicochemical Properties The conventional synthesis route for this compound is the Friedel-Crafts alkylation of benzene with a suitable nonadecyl-containing reactant (e.g., nonadecyl halide) using a Lewis acid catalyst. vulcanchem.com As noted, a push toward more environmentally benign synthesis is an active area of research. tandfonline.com The fundamental physicochemical properties of this compound have been documented in various chemical databases and research articles.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₂₅H₄₄ | vulcanchem.comnih.gov |

| Molecular Weight | 344.62 g/mol | vulcanchem.com |

| CAS Number | 29136-19-4 | nih.gov |

| Appearance | Colorless liquid or solid | ontosight.ai |

| Melting Point | 298.1 K (~25 °C) | vulcanchem.com |

| Boiling Point | 419 °C (lit.) | |

| LogP (Octanol/Water) | 8.88 |

Key Research Findings Specific scholarly articles have highlighted the unique utility of this compound. A significant contribution comes from Balabas et al., who conducted a comparative study on alkali-vapor cells. osti.gov Their work experimentally studied the temperature dependence of both longitudinal and transverse relaxation times of rubidium atoms in cells coated with 1-nonadecylbenzene for the first time. osti.govresearchgate.net They found that, unlike alkane coatings, the transverse relaxation time decreased with increasing temperature for this compound coatings, a crucial finding for optimizing the operating temperature of atomic devices. osti.gov

The compound's role in neutrino physics, while part of the broader LAB class, is another cornerstone of its research profile. The success of the Daya Bay experiment, as documented by its collaboration, validates the suitability of LABs for large-volume, high-precision neutrino detectors. wikipedia.orgnosta.gov.cn These contributions underscore the importance of the material's optical and physical properties in enabling landmark discoveries in particle physics.

Interactive Table: Summary of Key Research Contributions

| Research Area | Key Finding | Significance | Primary Source(s) |

| Atomic Physics | 1-Nonadecylbenzene serves as an effective anti-relaxation wall coating in alkali-vapor cells, with temperature-dependent performance. | Enables high-precision atomic clocks, magnetometers, and quantum sensors by preserving atomic spin states. | osti.govresearchgate.net |

| Particle Physics | Linear alkylbenzene is the primary component of the liquid scintillator in major neutrino experiments like Daya Bay. | The material's high light yield and transparency are critical for detecting faint signals from neutrino interactions, leading to fundamental physics discoveries. | wikipedia.orgnosta.gov.cn |

| Green Chemistry | New synthesis routes for LABs using solid acid catalysts and biomass-derived precursors are being developed. | Aims to replace hazardous and corrosive catalysts used in traditional industrial production, making the process safer and more sustainable. | tandfonline.comresearchgate.net |

属性

IUPAC Name |

nonadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h18,20-21,23-24H,2-17,19,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJJBRTHGGZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880214 | |

| Record name | 1-Phenylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29136-19-4, 70356-32-0 | |

| Record name | Nonadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29136-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, nonadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029136194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C14-26-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, nonadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C14-26-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Nonadecylbenzene

Catalytic Strategies for Nonadecylbenzene Synthesis

The industrial production of this compound predominantly relies on catalytic processes that facilitate the attachment of the long nonadecyl chain to the benzene (B151609) ring. vulcanchem.com These methods are chosen for their efficiency and ability to produce high yields of the desired product.

Mechanistic Studies of Friedel-Crafts Alkylation in this compound Formation

The Friedel-Crafts alkylation is a cornerstone of organic chemistry for forging carbon-carbon bonds between aromatic rings and alkyl groups. mt.commasterorganicchemistry.com In the context of this compound synthesis, this electrophilic aromatic substitution reaction involves the reaction of benzene with a nonadecyl-containing electrophile, typically generated from a nonadecyl halide or alcohol. vulcanchem.com

The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.combyjus.com The mechanism proceeds through several key steps:

It is important to note that a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of products. masterorganicchemistry.comlibretexts.org However, with a long, linear alkyl chain like nonadecyl, this is less of a concern compared to shorter, branched chains. Another limitation is that the reaction does not work well on aromatic rings that are substituted with strongly electron-withdrawing groups. libretexts.org

Exploration of Alternative Synthetic Routes and Green Chemistry Approaches for this compound

While Friedel-Crafts alkylation is a robust method, concerns over the use of stoichiometric amounts of corrosive and environmentally hazardous Lewis acids have prompted the exploration of alternative and greener synthetic strategies. epitomejournals.comindianchemicalsociety.com The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.com

Alternative Synthetic Routes:

Green Chemistry Approaches:

The development of environmentally benign catalytic systems is a key focus of green chemistry. epitomejournals.com This includes:

These green approaches aim to improve the atom economy of the reaction, which is a measure of how many atoms of the reactants are incorporated into the final product. acs.org

Functionalization and Derivatization of the this compound Scaffold

The this compound molecule, with its aromatic ring, serves as a versatile scaffold for further chemical modifications. These transformations can introduce new functional groups, leading to derivatives with tailored properties for specific applications.

Synthesis and Characterization of Phenolic this compound Derivatives (e.g., Alkylresorcinols)

A significant class of this compound derivatives are the phenolic compounds, particularly alkylresorcinols. ubc.ca Alkylresorcinols, or 1,3-dihydroxy-5-alkylbenzenes, are naturally occurring phenolic lipids found in various plants, fungi, and bacteria. upc.edu The nonadecyl-substituted resorcinol, 1,3-dihydroxy-5-nonadecylbenzene, is a prominent member of this family. researchgate.netgoogle.com

The synthesis of these derivatives often involves multi-step processes. For instance, a common strategy to synthesize schizol A, a phenolic derivative, started with a Wittig reaction between 3,5-dimethoxybenzaldehyde (B42067) and an alkyl phosphonium (B103445) salt. mdpi.com Subsequent catalytic hydrogenation and other transformations can lead to the desired phenolic structure. mdpi.com

The characterization of these phenolic derivatives relies on a combination of spectroscopic and analytical techniques: researchgate.netnih.govnih.gov

| Analytical Technique | Information Obtained |

|---|---|

| Fourier Transform Infrared (FT-IR) Spectroscopy | Identifies the presence of characteristic functional groups, such as the hydroxyl (-OH) group of the phenol (B47542) and the C-H bonds of the alkyl chain. nih.govuobaghdad.edu.iq |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, including the position of the alkyl chain on the aromatic ring and the connectivity of atoms. uobaghdad.edu.iqfarmaciajournal.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structure elucidation. farmaciajournal.com |

| Elemental Analysis | Confirms the elemental composition of the synthesized compound. uobaghdad.edu.iq |

These analytical methods are crucial for confirming the successful synthesis and purity of the phenolic this compound derivatives. researchgate.netnih.govnih.govuobaghdad.edu.iq

Regioselective and Stereoselective Modifications of this compound Analogues

Achieving regioselectivity and stereoselectivity in the modification of this compound and its analogues is a key challenge and an active area of research in synthetic organic chemistry. Regioselectivity refers to the control of where on the molecule a chemical reaction occurs, while stereoselectivity controls the spatial orientation of the newly formed bonds.

Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, offer a high degree of control over regioselectivity, allowing for the specific placement of functional groups on the aromatic ring. vulcanchem.com For instance, by choosing the appropriate starting materials and catalysts, one can direct the substitution to the ortho, meta, or para position relative to the nonadecyl group.

Stereoselective modifications become relevant when chiral centers are introduced into the molecule, for example, by functionalizing the alkyl chain. The development of chiral catalysts and reagents is crucial for controlling the stereochemical outcome of such reactions, leading to the preferential formation of one enantiomer or diastereomer over others. cabbi.bio This is particularly important in the synthesis of biologically active molecules, where the stereochemistry often dictates the compound's efficacy.

This compound as a Building Block for Complex Macromolecular Structures

The unique amphiphilic nature of this compound, with its nonpolar alkyl tail and polarizable aromatic head, makes it an attractive building block for the construction of more complex macromolecular structures. vulcanchem.commacmillanusa.com These larger assemblies can exhibit novel properties and functions. rsc.org

The process of polymerization, where monomer units like this compound derivatives are linked together, can lead to the formation of polymers with specific properties. sigmaaldrich.comsymeres.com For instance, functionalized nonadecylbenzenes can be incorporated into polymer chains through various polymerization techniques, such as free-radical polymerization or controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer). sigmaaldrich.com

The resulting polymers can be designed to have specific thermal, mechanical, or chemical resistance properties. symeres.com Furthermore, the self-assembly of these this compound-containing macromolecules can lead to the formation of ordered nanostructures, such as micelles, vesicles, or liquid crystals, which have potential applications in materials science and nanotechnology. The benzene core of this compound can be functionalized to create multi-armed structures that can serve as cores for dendritic polymers or other complex architectures.

Nonadecylbenzene in Advanced Materials Science and Engineering

Fabrication and Characterization of Nonadecylbenzene-Based Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. wikipedia.org The amphiphilic nature of molecules like this compound makes them suitable candidates for creating such films, which can precisely modify surface properties. vulcanchem.com

The formation of this compound-based SAMs is governed by fundamental design principles rooted in minimizing energy. The process is driven by both molecule-substrate interactions and intermolecular forces. mdpi.com The assembly typically begins with the chemisorption of the head group—in this case, the benzene (B151609) ring—onto a suitable substrate. wikipedia.org This initial attachment is followed by a slower organization of the long nonadecyl tails. wikipedia.org

The primary driving forces behind the assembly include:

Molecule-Substrate Affinity: The benzene ring can anchor to a substrate through specific interactions, initiating the monolayer formation. wikipedia.org

Van der Waals Forces: The long, 19-carbon alkyl chains of adjacent this compound molecules interact via hydrophobic van der Waals forces. These interactions are significant and compel the chains to align and pack closely, leading to a more ordered, crystalline-like structure.

The growth mechanism proceeds from a disordered state to a well-ordered monolayer over time. Initially, adsorbed molecules may form a less-organized "lying down phase." As molecular coverage increases, areas of closely packed, upright molecules nucleate and expand until a complete monolayer is formed. wikipedia.org The final structure and packing density depend on factors like the substrate material, temperature, and the purity of the this compound used.

Once formed, this compound monolayers exhibit distinct interfacial properties that are critical for their application. The long, saturated alkyl chain contributes to a highly hydrophobic (water-repellent) surface. ontosight.ai The properties of these films can be characterized using various surface-sensitive techniques. For instance, methods like X-ray reflectivity can determine the thickness of the film with high accuracy, while measurements of surface potential can provide insight into the film's interaction with ions in a subphase. acs.orgrsc.org

The interaction of such films with their environment is a key area of study. For example, in foam films, the interactions between two surfaces covered by surfactant monolayers can trigger abrupt changes in the film's charge. researchgate.net The dense packing of the alkyl chains in a this compound monolayer influences how it interacts with ions and other molecules at the interface. acs.org

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₄ | vulcanchem.comnih.gov |

| Molecular Weight | 344.62 g/mol | vulcanchem.com |

| IUPAC Name | This compound | nih.gov |

| Melting Point | 25–29.6°C (298.1–302.7 K) | vulcanchem.com |

| Log Kow (Octanol-Water Partition Coefficient) | ~8.5 | vulcanchem.com |

| Nature | Highly hydrophobic | ontosight.aivulcanchem.com |

Design Principles and Growth Mechanisms of this compound Assemblies

Integration of this compound in Organic Electronic Devices

Organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), are built from carbon-based materials. researchgate.netrsc.org The performance of these devices is highly dependent on the properties of the materials used, including charge transport and interfacial characteristics. ep2-bayreuth.degoogle.com While not a primary active material, molecules with structures similar to this compound can be integrated to modify and improve device functionality.

Charge transport in organic semiconductors is a complex process involving the movement of electrons and holes through a matrix of organic molecules. ep2-bayreuth.denih.gov This process is sensitive to molecular packing, electronic coupling between molecules, and the presence of disorder. ep2-bayreuth.de The introduction of a long-chain alkylbenzene like this compound can modulate charge transport in several ways:

Dielectric Layer: The long, saturated alkyl chain is electrically insulating. ep2-bayreuth.de When incorporated into a device structure, layers of this compound can function as a dielectric, separating conductive layers and preventing charge leakage.

Interfacial Modifier: As a self-assembled monolayer, this compound can be used to modify the interface between the semiconductor and the electrode. This can influence charge injection by altering the surface energy and electronic landscape.

Molecular Spacer: In mixed-film systems, this compound molecules can act as spacers, controlling the distance and interaction between active semiconductor molecules. This can be used to tune the electronic coupling and optimize charge transport pathways. nih.govresearchgate.net

The presence of such molecules can lead to the formation of polarons—a charge carrier coupled with a local distortion of the molecular lattice—which influences mobility. ep2-bayreuth.de The insulating nature of the nonadecyl chain would be expected to hinder transport if placed directly in the transport path but can be beneficial for structuring the active layer and passivating surfaces.

The optimization of electronic components aims to improve efficiency, stability, and lifespan. monolithicpower.comproplate.com Integrating materials like this compound can contribute to these goals. For example, using tunable materials to control heat dissipation can increase the maximum power a device can handle by 15-20%. purdue.edu While this compound itself is not a tunable material, its stable and insulating properties can be part of a broader thermal management strategy. purdue.edu

Role of this compound in Modulating Charge Transport in Organic Semiconductors

Research on this compound in Specialized Coatings and Surface Modifications

Beyond monolayers for electronics, this compound has been specifically investigated for use in highly specialized coatings where surface interactions are critical. One prominent application is in the creation of antirelaxation coatings for alkali-vapor cells, which are core components in atomic clocks and magnetometers. aps.orgresearchgate.net

In these devices, spin-polarized alkali metal atoms are contained within a glass cell. aps.org A major limitation is the loss of polarization (spin relaxation) when the atoms collide with the cell walls. aps.org To mitigate this, the inner surface of the cell is coated with a material that minimizes this interaction. This compound has been studied as an effective antirelaxation coating. researchgate.net

Research comparing this compound-based coatings with other materials like alkanes and alkenes has shown its effectiveness. researchgate.net The coating allows alkali atoms like rubidium and cesium to undergo hundreds of collisions with the wall before losing their spin polarization. aps.org A study found that in cells with this compound coatings, the transverse relaxation time (T₂) decreases as the temperature increases from 294 K to 340 K, indicating a temperature-dependent interaction. researchgate.net The robust, hydrophobic, and chemically inert surface provided by the this compound layer is crucial for this function, demonstrating its value in specialized surface modification applications. vulcanchem.com

Antirelaxation Properties of this compound Coatings in Atomic Vapor Cells

This compound has been identified as a highly effective antirelaxation coating material for the inner walls of atomic vapor cells, which are crucial components in atomic clocks, magnetometers, and quantum optics experiments. vulcanchem.com The primary function of these coatings is to minimize the spin relaxation of alkali metal atoms, such as rubidium (Rb) and cesium (Cs), during collisions with the cell walls, thereby preserving their quantum states for longer durations. vulcanchem.comquantum-electronics.ru

Research has demonstrated that this compound coatings can significantly reduce the relaxation rates of atomic spin states. vulcanchem.com A key aspect of their performance is the temperature dependence of the longitudinal and transverse relaxation times (T1 and T2, respectively). In a comparative study, the transverse relaxation time in a rubidium vapor cell with a this compound coating was observed to decrease as the temperature increased over a range of 294 K to 340 K. researchgate.netosti.gov This behavior is distinct from that of alkane-based coatings, for which a similar temperature dependence was not explicitly found. researchgate.netosti.gov

The longitudinal relaxation time for cells with this compound coatings remains relatively stable up to a critical temperature, beyond which it decreases sharply. quantum-electronics.ruresearchgate.net This critical temperature for this compound has been noted to be approximately 304 K. vulcanchem.com This phenomenon is likely associated with the melting point of the coating material, suggesting that a phase transition from solid to liquid significantly impacts the coating's ability to preserve atomic spin states. vulcanchem.com In comparison to other coatings, the relaxation rates in this compound-coated cells were found to be higher than those with alkene coatings under similar conditions. quantum-electronics.ru

The effectiveness of an antirelaxation coating is also influenced by the interaction between the alkali metal atoms and the coating material itself, a process that is not yet fully understood and may involve an initial "curing" period at an elevated temperature. quantum-electronics.ru

| Property | Observation | Temperature Range |

| Transverse Relaxation Time (T2) | Decreases with increasing temperature. researchgate.netosti.gov | 294 K - 340 K |

| Longitudinal Relaxation Time (T1) | Begins to decrease above a critical temperature. quantum-electronics.ruresearchgate.net | Critical Temperature: ~304 K vulcanchem.com |

| Comparative Performance | Higher relaxation rates than alkene coatings. quantum-electronics.ru | N/A |

Influence of this compound Architecture on Coating Durability and Functionality

The molecular architecture of this compound is a critical determinant of its durability and functionality as a coating material in advanced materials science. vulcanchem.com Its structure, which consists of a long, flexible nonadecyl (-C₁₉H₃₉) chain attached to a rigid benzene ring, imparts a unique combination of properties that are advantageous for specialized applications. vulcanchem.com

The durability of this compound coatings is significantly influenced by their thermal stability. The extended alkyl chain of this compound enhances its thermal stability when compared to its shorter-chain counterparts. vulcanchem.com This characteristic is particularly beneficial in applications that may involve elevated temperatures. The melting point of this compound, which has been reported to be in the range of 298.1 K to 302.7 K, is a key factor in its functionality as an antirelaxation coating. vulcanchem.comvulcanchem.com The performance of the coating is optimal in its solid state, and the phase transition to a liquid state above its melting point has been shown to negatively affect its antirelaxation properties. vulcanchem.com The existence of different metastable crystal phases further suggests that the specific solid-state arrangement of the molecules is crucial to its function. vulcanchem.com

The amphiphilic nature of the this compound molecule, with its hydrophobic aliphatic tail and its aromatic head, influences its interaction with the surfaces it coats, such as the glass walls of vapor cells. vulcanchem.com This structural duality affects how the molecules arrange themselves at an interface to maximize intermolecular forces, such as van der Waals interactions, which can contribute to the formation of a stable and durable coating. vulcanchem.com The way in which these molecules pack and adhere to a substrate is fundamental to the coating's integrity and long-term performance.

Functionally, the molecular structure directly impacts the coating's primary role in preventing spin relaxation. It is believed that the unsaturated structure of the benzene ring in this compound plays a significant role in its antirelaxation properties. researchgate.netosti.gov While the precise nature of the interaction between the alkali atoms and the coating is still a subject of detailed study, the unique electronic and structural characteristics of the phenyl group are considered to be a key contributing factor. quantum-electronics.ru

| Architectural Feature | Influence on Durability & Functionality |

| Long Nonadecyl Chain | Enhances thermal stability compared to shorter-chain alkylbenzenes. vulcanchem.com Contributes to strong van der Waals interactions, promoting a stable coating. vulcanchem.com |

| Benzene Ring | The unsaturated structure is believed to be crucial for the antirelaxation properties. researchgate.netosti.gov The rigid nature of the ring influences the molecular packing and orientation at the surface. vulcanchem.com |

| Amphiphilic Character | Affects the interaction with and adhesion to substrates like glass. vulcanchem.com |

| Crystalline Structure | The solid-state phase is critical for optimal antirelaxation performance, with functionality decreasing above the melting point. vulcanchem.com |

Environmental Chemistry and Ecotoxicological Investigations of Nonadecylbenzene

Environmental Fate and Transport Mechanisms of Nonadecylbenzene

This compound, an aromatic hydrocarbon characterized by a benzene (B151609) ring attached to a 19-carbon alkyl chain, exhibits specific environmental behaviors due to its chemical structure. ontosight.ai Its fate and transport in the environment are governed by its distinct physical and chemical properties, primarily its high hydrophobicity. vulcanchem.com The long, non-polar alkyl chain renders the molecule insoluble in water and gives it a strong affinity for organic matter and fatty tissues. ontosight.aivulcanchem.com

Understanding the environmental distribution of this compound is crucial for assessing its potential impact. Models like the Level I Equilibrium Criterion (EQC) model can be used to predict the partitioning of chemicals in a standardized, closed environment. trentu.ca For a hydrophobic compound like this compound, such models would predict its accumulation in media rich in organic carbon, such as soil and sediments, as well as in biota. vulcanchem.comtrentu.ca

Persistence and Bioaccumulation Potential of this compound in Aquatic and Terrestrial Ecosystems

Chemicals that are persistent, bioaccumulative, and toxic (PBTs) pose a significant threat to ecosystems because they resist degradation and can accumulate in organisms, leading to potential adverse effects. toxicfreefuture.orggetenviropass.com Alkylbenzenes as a class are recognized for their persistence and ability to accumulate in living tissues. ontosight.ai

This compound, in particular, demonstrates significant persistence and a high potential for bioaccumulation. Its degradation in the environment is slow, with an estimated aerobic degradation half-life exceeding 60 days. vulcanchem.com This persistence means the compound can remain in ecosystems for extended periods, increasing the window for exposure. toxicfreefuture.org

The bioaccumulation potential is quantified by the bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water. This compound is estimated to have a high BCF of over 1,000 in aquatic organisms, indicating a strong tendency to accumulate in their tissues. vulcanchem.com This is driven by its high octanol-water partition coefficient (log Kow) of approximately 8.5, which signifies its strong preference for fatty (lipid) tissues over water. vulcanchem.com In terrestrial ecosystems, its high hydrophobicity suggests strong binding to soil organic matter, which can reduce its immediate bioavailability but also create a long-term reservoir of contamination. vulcanchem.com

Table 1: Environmental Fate Properties of this compound

| Property | Value/Description | Implication | Source |

|---|---|---|---|

| Log K_ow_ | ~8.5 | High hydrophobicity, tendency to partition into organic matter and lipids. | vulcanchem.com |

| Persistence | Slow aerobic degradation (half-life >60 days). | Long residence time in the environment. | vulcanchem.com |

| Bioaccumulation | High potential in aquatic organisms (BCF > 1,000). | Likely to accumulate in the food web (biomagnification). | vulcanchem.com |

Abiotic and Biotic Degradation Pathways of this compound and its Metabolites

The degradation of chemical compounds in the environment occurs through abiotic (non-biological) and biotic (biological) processes. nih.govrsc.org For this compound, the long alkyl chain is a key factor influencing its slow degradation rate. vulcanchem.com

Abiotic Degradation: Abiotic processes like photodegradation (breakdown by sunlight) and hydrolysis (reaction with water) are potential degradation pathways for many organic pollutants. rsc.orgplos.org For aromatic compounds like this compound, photodegradation can be a relevant process, particularly in sunlit surface waters. cdc.gov However, the specific rates and products of this compound's abiotic degradation are not well-documented. For some complex organic molecules, abiotic processes can act as a precursor to biotic degradation by breaking the larger molecule into smaller, more bioavailable fragments. plos.orgresearchgate.net

Biotic Degradation: Biotic degradation, mediated by microorganisms, is a primary pathway for the breakdown of organic pollutants. researchgate.net However, the structure of this compound presents challenges for microbial enzymes. The slow aerobic degradation suggests that microbes capable of breaking down this large alkylbenzene are not ubiquitous or highly efficient. vulcanchem.com The process likely involves the oxidation of the long alkyl chain and the aromatic ring. Potential metabolites could include long-chain phenolic compounds and carboxylic acids, analogous to how benzene can be metabolized to phenol (B47542). ontosight.aicdc.gov The degradation of its derivatives can have environmental implications, as these new compounds may have their own distinct toxicological profiles. ontosight.ai

Ecotoxicological Assessment of this compound and its Environmental Byproducts

Ecotoxicological assessment involves evaluating the adverse effects of chemical substances on ecosystems, from the molecular to the community level. merieuxnutrisciences.comufz.de This assessment is crucial for understanding the potential harm posed by this compound and its degradation byproducts. ontosight.ai

Impact of this compound Exposure on Representative Aquatic Biota

The high bioaccumulation potential of this compound suggests that aquatic organisms are at risk of exposure. vulcanchem.com Once accumulated, hydrophobic compounds can exert toxicity through various mechanisms, including narcosis, which is a general disruption of cell membrane function. Chemical contaminants can disrupt physiological processes and threaten the survival of aquatic species. researchgate.net

While specific ecotoxicity data for this compound is limited, studies on related compounds like benzene provide insight into potential effects. For instance, short-term exposure to benzene has been shown to have varying impacts on different trophic levels in aquatic ecosystems, including periphytic algae, invertebrates, and fish. eeer.orgeeer.org Certain fish species have demonstrated high sensitivity and mortality, while some invertebrates showed reduced survival and fecundity. eeer.orgeeer.org Such studies highlight the importance of assessing multiple species to understand the broader ecosystem risk, as susceptibility can vary significantly. eeer.orgmdpi.com Given this compound's properties, it is plausible that it could cause similar or more pronounced effects due to its greater persistence and bioaccumulation potential.

Soil Ecotoxicity and Interactions of this compound with Microbial Communities

In terrestrial environments, this compound is expected to bind strongly to soil organic matter due to its hydrophobicity. vulcanchem.com This interaction influences its bioavailability and ecotoxicity. The presence of such contaminants can disrupt soil microbial communities, which are fundamental to soil health and nutrient cycling. frontiersin.orgnih.gov

This compound has been utilized in scientific studies as a model compound to understand the transport and fate of hydrophobic organic compounds (HOCs) in soil. vulcanchem.com The introduction of HOCs into soil can alter the abundance and diversity of the native microbiome. mdpi.comfrontiersin.org Studies on other HOCs, such as polycyclic aromatic hydrocarbons (PAHs), have shown that their toxicity to soil organisms is related to their lipophilicity and pore-water concentrations. nih.gov For some PAHs, toxicity increases with lipophilicity, suggesting a narcotic mode of action. nih.gov It is conceivable that this compound could exert similar pressures on soil microbial communities, potentially inhibiting key microbial processes like nutrient mineralization. frontiersin.org However, the interactions can be complex, and some microbial species may adapt or even utilize the contaminant as a carbon source, albeit slowly. plos.org

Methodologies for Environmental Risk Assessment of this compound in Contaminated Sites

Environmental Risk Assessment (ERA) is a systematic process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. setac.orgeuropa.eu For a compound like this compound found at a contaminated site, a multi-step, tiered approach is appropriate. setac.orgnih.gov

A typical ERA framework involves several key stages:

Problem Formulation: This initial step defines the scope of the assessment, identifying the contaminant (this compound), the potentially exposed ecosystems, and the specific protection goals (e.g., protecting aquatic life or soil health). europa.eunih.gov

Hazard Identification: This stage involves reviewing the intrinsic hazardous properties of the substance. For this compound, this would include its high bioaccumulation potential (BCF >1,000) and environmental persistence (half-life >60 days). vulcanchem.comerasm.org

Exposure Assessment: This step quantifies the exposure of ecosystems to the chemical. It involves determining or modeling the Predicted Environmental Concentration (PEC) of this compound in different environmental compartments like water, soil, and sediment. erasm.org

Effects Assessment (Consequence Assessment): This involves determining the concentration at which the chemical causes no adverse effects, known as the Predicted No-Effect Concentration (PNEC). erasm.org Due to limited specific data for this compound, the PNEC might be estimated using data from related alkylbenzenes or through Quantitative Structure-Activity Relationship (QSAR) models. nih.govepa.gov

Risk Characterization: In this final step, the risk is quantified by comparing the exposure concentration with the effects concentration, often as a risk quotient (PEC/PNEC). erasm.org A quotient greater than 1 suggests a potential risk to the environment, which may trigger a need for more detailed investigation or risk management measures. erasm.org

Given the data gaps for this compound, New Approach Methodologies (NAMs), including in silico modeling and high-throughput screening, could be valuable tools to estimate its toxicological properties and refine the risk assessment. ufz.denih.gov

Table 2: Environmental Risk Assessment Framework for this compound

| Assessment Step | Key Considerations for this compound | Methodologies | Source |

|---|---|---|---|

| Problem Formulation | Identify contaminated media (soil, water) and receptors (aquatic organisms, soil microbes). | Site characterization, definition of protection goals. | europa.eu |

| Hazard Identification | High persistence and bioaccumulation potential. | Review of physicochemical properties and toxicological databases. | vulcanchem.comerasm.org |

| Exposure Assessment | Model partitioning into sediment and soil; measure concentrations in relevant media. | Environmental fate modeling (e.g., EQC models), chemical analysis of samples. | trentu.caerasm.org |

| Effects Assessment | Limited specific ecotoxicity data available. | Use of surrogate data, QSAR models, in-vitro testing. | nih.govepa.gov |

| Risk Characterization | Compare Predicted Environmental Concentration (PEC) to Predicted No-Effect Concentration (PNEC). | Calculation of Risk Quotient (PEC/PNEC). | erasm.org |

Biological and Biochemical Research Involving Nonadecylbenzene and Its Derivatives

Natural Occurrence and Biosynthesis of Nonadecylbenzene Derivatives in Organisms

This compound derivatives, particularly in the form of 5-n-alkylresorcinols, are naturally occurring phenolic lipids found in a variety of organisms, including higher plants and bacteria. nih.govresearchgate.net Their presence is most notable in the outer layers of cereal grains, where they are believed to play a role in plant defense.

Analysis of Alkylresorcinols, including this compound Derivatives, as Biomarkers in Cereal Grains (e.g., Barley, Rye, Wheat)

A significant area of research has focused on the use of 5-n-alkylresorcinols, including the nonadecyl derivative (1,3-dihydroxy-5-n-nonadecylbenzene), as reliable biomarkers for the intake of whole-grain products, particularly those derived from wheat and rye. acs.org These compounds are concentrated in the bran fraction of the grain, and their presence in biological fluids like plasma and urine can be correlated with whole-grain consumption. acs.orgslu.se The stability of these compounds during food processing and their specific origin in certain cereals make them ideal for this purpose.

The profile of alkylresorcinol homologues, which differ by the length of their alkyl chain, can vary between different cereal species. For instance, the ratio of certain homologues can help distinguish between the consumption of whole-grain wheat and rye. acs.org Research has established analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the quantification of these biomarkers in both food products and biological samples. acs.org

Below is a table summarizing the occurrence of 5-n-nonadecylresorcinol and related alkylresorcinols in various cereal grains.

| Cereal Grain | Common Alkylresorcinol Homologues Present | Typical Location in Grain |

| Wheat (Triticum aestivum) | C17:0, C19:0, C21:0, C23:0, C25:0 | Bran (outer layers) |

| Rye (Secale cereale) | C17:0, C19:0, C21:0, C23:0, C25:0 | Bran (outer layers), Leaf Cuticular Wax |

| Barley (Hordeum vulgare) | C17:0, C19:0, C21:0, C23:0, C25:0 | Bran (outer layers) |

| Triticale (× Triticosecale) | C17:0, C19:0, C21:0, C23:0, C25:0 | Bran (outer layers) |

| Sorghum (Sorghum bicolor) | Precursors to sorgoleone (B1235758) (e.g., 5-pentadecatrienylresorcinol) | Root hairs |

| Rice (Oryza sativa) | Various alkylresorcinols | Roots |

Data sourced from multiple studies. acs.orgnih.govoup.comresearchgate.netubc.ca The table is interactive and can be sorted.

Identification of Biosynthetic Pathways for this compound Analogues in Plant and Microbial Systems

The biosynthesis of 5-n-alkylresorcinols, the class of compounds to which 1,3-dihydroxy-5-n-nonadecylbenzene belongs, is primarily accomplished through the activity of type III polyketide synthase (PKS) enzymes. nih.govresearchgate.net Specifically, enzymes known as alkylresorcinol synthases (ARSs) are responsible for their production. nih.govoup.com

The general biosynthetic pathway involves the following key steps:

Starter Unit Selection : The process begins with a fatty acyl-CoA molecule, which serves as the starter unit. For the synthesis of this compound derivatives, a C19 fatty acyl-CoA would be the precursor.

Iterative Condensation : The ARS enzyme catalyzes the iterative condensation of the starter unit with three molecules of malonyl-CoA, which act as extender units. researchgate.net

Cyclization and Aromatization : Following the condensation steps, the resulting polyketide intermediate undergoes an intramolecular C-C bond formation (aldol condensation) and subsequent aromatization to form the characteristic 1,3-dihydroxybenzene (resorcinol) ring with the attached alkyl chain. nwafu.edu.cn

ARS enzymes have been identified and characterized in various organisms. In plants, functional ARS enzymes have been isolated from sorghum (Sorghum bicolor) and rice (Oryza sativa). nih.govoup.com For example, in sorghum, ARS1 and ARS2 are involved in the production of the allelopathic benzoquinone sorgoleone, which has an alkylresorcinol intermediate. oup.com In rye (Secale cereale), an alkylresorcinol synthase has been cloned and shown to be localized in the endoplasmic reticulum. nwafu.edu.cn

In the microbial world, ARSs have been described in bacteria such as Azotobacter vinelandii and fungi like Neurospora crassa. nih.govnih.gov These microbial enzymes also utilize fatty acyl-CoA starter units and malonyl-CoA to produce a range of 5-n-alkylresorcinols.

Investigation of Biological Impact and Biochemical Responses to this compound and Derivatives

Research into the biological effects of this compound derivatives has revealed a range of interactions at the cellular and biochemical levels. These compounds, due to their amphiphilic nature, can interact with cell membranes and influence various cellular processes.

Cellular and Subcellular Effects of this compound Exposure

Studies on 5-nonadecylresorcinol (B162296) have demonstrated direct effects on cellular functions. For instance, it has been shown to inhibit the release of β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells, suggesting an interference with cellular degranulation processes. chemfaces.com Another study evaluated the cytotoxic effects of various 5-n-alkylresorcinol homologs on a mouse fibroblast cell line (L929). d-nb.info The results indicated that the cytotoxicity was dependent on the length of the alkyl chain, with 5-n-nonadecylresorcinol exhibiting notable activity. d-nb.info

Furthermore, at the membrane level, nonadecylresorcinol has been found to protect erythrocyte membranes from H₂O₂-induced lipid peroxidation. bibliotekanauki.pl This antioxidant effect is attributed to its ability to incorporate into the membrane and stabilize the lipid bilayer. bibliotekanauki.pl The table below summarizes some of the observed cellular effects.

| Compound | Cell Line / System | Observed Effect | Reference |

| 5-n-Nonadecylresorcinol | RBL-2H3 (Rat Basophilic Leukemia) | Inhibition of β-hexosaminidase release | chemfaces.com |

| 5-n-Nonadecylresorcinol | L929 (Mouse Fibroblast) | Cytotoxic activity | d-nb.info |

| 5-n-Nonadecylresorcinol | Erythrocyte Membranes | Protection against H₂O₂-induced lipid peroxidation | bibliotekanauki.pl |

This table is interactive and can be sorted.

Exploration of Lipid Metabolism Modulation by this compound Derivatives

Alkylresorcinols, including this compound derivatives, have been shown to modulate various aspects of lipid metabolism. Their structural similarity to lipid molecules allows them to interact with enzymes and pathways involved in lipid processing.

In vitro studies have demonstrated that alkylresorcinols can prevent the accumulation of triglycerides within cells. nih.gov This effect may be due to the inhibition of enzymes involved in triglyceride synthesis. Furthermore, alkylresorcinols have been reported to inhibit the activity of hormone-sensitive lipase, an enzyme crucial for the breakdown of stored fats (lipolysis). nih.gov They have also been found to block the activity of glycerol-3-phosphate dehydrogenase, which plays a role in the accumulation of triglycerides. nih.gov These findings suggest that this compound derivatives could have a regulatory role in lipid homeostasis.

Endogenous Biological Processes Affected by Alkylbenzene Exposure

The introduction of alkylresorcinols into biological systems can influence a variety of endogenous processes. In humans, ingested alkylresorcinols are metabolized, primarily in the liver, through a process that involves the shortening of the alkyl chain via β-oxidation. nih.gov This leads to the formation of water-soluble metabolites such as 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA) and 3,5-dihydroxybenzoic acid (DHBA), which are then excreted in the urine. nih.govslu.se

Beyond their metabolism, alkylresorcinols are considered bioregulators that can affect metabolic and immune processes. nih.gov They have been shown to influence cell signaling and gene expression. nih.gov The interaction of these compounds with the gut microbiota is also an area of active research, as gut bacteria can metabolize dietary polyphenols and potentially produce alkylresorcinols themselves, influencing host metabolism. mdpi.com

Phytochemical and Plant Physiological Studies of this compound Derivatives

Role of this compound Derivatives in Plant Stress Response and Defense Mechanisms

Plants, as sessile organisms, have developed sophisticated defense strategies against a multitude of biotic and abiotic stresses. uv.mxnih.gov A key component of this defense system is the production of a vast array of chemical compounds, often referred to as secondary metabolites. mdpi.com These compounds can be either present constitutively or induced upon attack or changes in the environment. uv.mx Among these are phenolic lipids, such as alkylresorcinols (ARs), which include derivatives with long alkyl chains like this compound. These molecules play a significant role in how plants respond to and defend against various threats.

The production of these derivatives is often a direct response to environmental stress. mdpi.com For instance, research indicates that environmental stressors such as high temperatures during the grain-filling period and excess water can trigger an increase in the content of phenolic compounds in wheat. mdpi.com Similarly, stressful weather conditions have been observed to increase the synthesis of anti-nutrients like alkylresorcinols in rye. researchgate.net This increased production is part of a broader defense mechanism. When faced with stress, plants often experience an accumulation of reactive oxygen species (ROS), which can cause cellular damage. nih.gov Phenolic compounds and their derivatives can act as antioxidants, helping to mitigate this oxidative stress. mdpi.com Studies in wheat have demonstrated a link between high total alkylresorcinol content, particularly C19:0 and C21:0 derivatives, and higher antiradical activity. mdpi.com

Beyond general stress response, these chemical defenses are potent tools against herbivores and pathogens. uv.mxnih.gov The compounds can act as toxins, repellents, or anti-nutritional factors that deter pests. uv.mxnih.gov The induction of these chemical defenses is a highly regulated process, often involving phytohormones like jasmonates and salicylic (B10762653) acid, which act as key regulators of secondary metabolism. uv.mxnumberanalytics.com In essence, the synthesis of alkylresorcinol derivatives is an adaptive trait that enhances a plant's resilience, allowing it to better cope with unfavorable conditions and defend itself from biological aggressors. uv.mxmdpi.com

Influence of Agricultural Practices on the Accumulation and Composition of Alkylresorcinols in Crops

The concentration of alkylresorcinols (ARs) in cereal grains is not static; it is significantly influenced by both genetic factors and agronomic practices. tandfonline.comtandfonline.com Research on various cereal cultivars demonstrates that farming methods can substantially alter the accumulation of these bioactive compounds. mdpi.comtandfonline.com

Studies comparing different production systems—organic, integrated, and conventional—have revealed notable differences in ARs content. In one study on spring wheat, the highest levels of ARs were found in the grain from the organic production system. mdpi.com This is attributed to the fact that a reduction in the use of synthetic pesticides in organic farming promotes the plant's natural production of defensive substances as a response to increased environmental and pathogen-related stress. mdpi.com

Nitrogen fertilization is another critical factor. researchgate.net However, the response of ARs content to nitrogen application can vary between cultivars. researchgate.net For example, in a study on winter wheat, one hybrid cultivar showed the highest ARs content when fertilized with a moderate dose of 70 kg N·ha⁻¹, while other research has shown that increased intensity of production technology, including fertilization, can lead to a significant increase in ARs. researchgate.net This indicates a complex interaction between the plant's genetics and the fertilization strategy. researchgate.net

Weather conditions during the growing season also play a crucial role. The content of ARs in triticale grains has been shown to depend on air temperature and rainfall at different growth stages. tandfonline.com Specifically, intensive production technologies were found to favor the accumulation of ARs, particularly with abundant rainfall during tillering and earring, and limited rainfall during ripening. tandfonline.comtandfonline.com Conversely, limited rainfall during early growth stages and excessive rain during ripening were associated with lower ARs accumulation. tandfonline.com

The choice of cultivar remains a primary determinant of ARs content, but agricultural practices can modulate the final concentration. tandfonline.comtandfonline.com For instance, research on winter triticale identified specific varieties that consistently produced higher levels of ARs. tandfonline.com The interaction between variety and production technology was also significant; one variety had a 20% lower ARs content under integrated technology compared to another variety under intensive technology. tandfonline.com This highlights that tailoring agricultural practices to specific cultivars can be a strategy to influence the content of these compounds in the final grain product. tandfonline.com

Table 1: Influence of Agricultural System on Total Alkylresorcinol (ARs) Content in Wheat

| Production System | Key Findings | Supporting Evidence |

| Organic | Generally exhibits the highest content of ARs in wheat grain. mdpi.com | The reduction in synthetic pesticides promotes the plant's natural defense responses to environmental and pathogen stress, leading to higher production of specific substances. mdpi.com |

| Integrated | ARs content is influenced by the specific cultivar and environmental conditions. tandfonline.com | An interaction between variety and production technology was observed, with some varieties showing lower ARs under integrated systems compared to others in intensive systems. tandfonline.com |

| Conventional | Tends to have lower ARs content compared to organic systems. mdpi.com | The use of synthetic pesticides may reduce the environmental stress that triggers the plant's defense mechanisms, leading to lower synthesis of ARs. mdpi.com |

Advanced Analytical and Spectroscopic Characterization of Nonadecylbenzene

Chromatographic Techniques for Nonadecylbenzene Isolation and Quantification

Chromatography, a cornerstone of separation science, is indispensable for the analysis of this compound. The choice of technique is often dictated by the sample matrix and the analytical objective, whether it is qualitative detection, quantitative measurement, or isolation from interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Detection and Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile compounds like this compound. hmdb.canih.govscirp.org The technique combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry. hmdb.ca In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, where components separate based on their boiling points and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

For long-chain alkylbenzenes (LABs) such as this compound, electron ionization (EI) is commonly employed. The resulting mass spectrum displays a characteristic fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak (M⁺) for this compound (C₂₅H₄₄) is observed at a mass-to-charge ratio (m/z) of 344.6. nih.gov Key fragmentation patterns for alkyl-substituted benzenes are well-established. whitman.edulibretexts.org A prominent peak at m/z 91 is characteristic of the tropylium (B1234903) ion ([C₇H₇]⁺), formed by the cleavage of the benzylic bond and rearrangement. whitman.edu For alkyl chains longer than two carbons, a significant peak at m/z 92 is also typically observed. whitman.edu Other ions, such as m/z 105, are also used for quantitation. usgs.gov

Experimental GC-MS data for this compound confirms these general patterns. One documented analysis using a FINNIGAN-MAT 4500 instrument with chemical ionization (CI-B) identified the top five peaks by relative intensity. nih.gov

| Ion (m/z) | Relative Intensity |

| 343 | 99.99 |

| 345 | 70.67 |

| 344 | 35.99 |

| 373 | 22.25 |

| 346 | 17.69 |

This table displays the top 5 mass spectral peaks for this compound from an experimental GC-MS analysis. nih.gov

A significant challenge in the GC-MS analysis of environmental or industrial samples is the potential interference from co-eluting compounds, particularly tetrapropylene-based alkylbenzenes (TABs), which are branched isomers that can have similar retention times and mass fragments to linear alkylbenzenes. usgs.govsccwrp.org Careful selection of quantitation ions and chromatographic conditions is crucial to ensure accurate analysis. usgs.govsccwrp.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Derivatives

While GC-MS is ideal for the parent hydrocarbon, liquid chromatography-mass spectrometry (LC-MS) is better suited for analyzing more polar and less volatile derivatives of this compound, such as its sulfonated and hydroxylated forms. chemicalbook.comorganicchemistrydata.org LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, making it a highly sensitive and selective technique. chemicalbook.com

A major class of this compound derivatives are linear alkylbenzene sulfonates (LAS), which are widely used as surfactants in detergents. shimadzu.comnacalai.com The environmental fate and biodegradation of these compounds are of significant interest, leading to the development of robust LC-MS methods for their analysis in water and sludge. shimadzu.comnih.gov These methods often employ tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and quantification. shimadzu.comnih.gov

In a typical analysis of LAS, electrospray ionization (ESI) in negative mode is used. nih.gov The resulting mass spectra show a prominent [M-H]⁻ ion. For C₁₀-C₁₃ LAS, a common product ion at m/z 183 is often monitored in multiple reaction monitoring (MRM) mode, providing unequivocal identification regardless of the alkyl chain length. shimadzu.comnih.gov This approach is also used to identify and quantify the primary degradation products of LAS, sulfophenyl carboxylates (SPCs). nih.govnih.gov

For hydroxylated derivatives, which can be formed through metabolic or environmental degradation processes, LC-MS is also the technique of choice. nih.govnih.gov Distinguishing between different types of hydroxylation (e.g., aliphatic vs. aromatic) can be achieved using atmospheric pressure chemical ionization (APCI) in conjunction with MS/MS, based on characteristic fragmentation patterns such as the loss of water. nih.gov

Hyphenated and Multidimensional Chromatographic Approaches for Complex Matrices

The analysis of this compound in highly complex matrices, such as crude oil and heavy distillates, often requires more advanced separation techniques than single-column chromatography. researchgate.netoup.com Multidimensional chromatography, which involves coupling two or more separation columns, provides a significant increase in peak capacity and resolving power.

Multidimensional high-performance liquid chromatography (HPLC) has been successfully applied to the analysis of heavy petroleum products. oup.comresearchgate.net In one such system, a multi-dimensional HPLC setup with two normal-phase columns was used for hydrocarbon group-type separation. researchgate.net A propylaminocyano column separated saturates and mono-aromatics, while a dinitroaminopropyl column separated multi-ring aromatics. researchgate.net In this scheme, this compound was used as a key standard to define the cut point between the saturate and mono-aromatic fractions, highlighting its role as a reference compound in the characterization of heavy distillates. researchgate.netresearchgate.net

Similarly, comprehensive two-dimensional gas chromatography (GCxGC) offers enhanced separation for complex volatile and semi-volatile mixtures. scispace.com This technique uses two columns with different stationary phases connected by a modulator. It is particularly useful for resolving components in petrochemical samples, including various alkylbenzenes, that would co-elute in a one-dimensional GC system. researchgate.netlabrulez.comgcms.cz GCxGC coupled with time-of-flight mass spectrometry (TOFMS) provides highly detailed chemical fingerprints of complex hydrocarbon mixtures. labrulez.comgcms.cz

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis of this compound

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and for its quantitative analysis. Nuclear magnetic resonance provides detailed information about the carbon-hydrogen framework, while infrared and Raman spectroscopy probe the vibrational modes of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in this compound.

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as a multiplet in the region of δ 7.18–7.29 ppm. usgs.gov

Benzylic Protons: The two protons on the carbon atom directly attached to the benzene ring (the benzylic position) are expected to appear as a triplet.

Methylene (B1212753) Chain Protons: The numerous methylene (-CH₂-) groups of the long alkyl chain produce a large, broad signal around δ 1.25 ppm. usgs.gov

Terminal Methyl Protons: The three protons of the terminal methyl (-CH₃) group at the end of the alkyl chain appear as a triplet around δ 0.86 ppm. usgs.gov

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The spectrum will show distinct signals for the aromatic carbons (typically between 125-145 ppm), the long aliphatic chain carbons (in the range of approximately 14-36 ppm), and the benzylic carbon. nih.govchemicalbook.com The specific chemical shifts can be used to confirm the linear nature of the alkyl chain and its attachment point to the benzene ring.

| Carbon Type | Expected ¹³C Chemical Shift Range (ppm) |

| Aromatic (substituted) | ~143 |

| Aromatic (unsubstituted) | ~125-129 |

| Benzylic (-CH₂-) | ~36 |

| Aliphatic (-CH₂-)n | ~29-32 |

| Terminal (-CH₃) | ~14 |

This table presents representative ¹³C NMR chemical shifts for the different carbon environments in this compound, based on general principles and available data.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization of this compound

The IR spectrum of this compound is dominated by absorptions related to its aliphatic and aromatic components.

C-H Stretching: Strong absorption bands between 2850 and 2950 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene and methyl groups of the nonadecyl chain. usgs.gov Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring. usgs.gov

C-H Bending: Bending vibrations (scissoring, rocking, and wagging) of the CH₂ and CH₃ groups appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy has been employed to study this compound, particularly in its application as an anti-relaxation coating on the inner walls of alkali-vapor cells. researchgate.netorcid.org In these studies, Raman spectroscopy serves as a non-destructive probe to investigate the chemical structure and stability of the coating material. arxiv.orgresearchgate.net For example, it can be used to monitor changes in the C=C double bonds of the benzene ring or the C-H bonds of the alkyl chain, providing insights into the interaction between the coating and the alkali metal vapor. researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in this compound Research

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful analytical techniques for studying the electronic properties of aromatic compounds like this compound. These methods provide insights into the molecular structure, concentration, and the microenvironment of the analyte. europa.eushimadzu.com

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. researchgate.net For this compound, the absorption is primarily associated with the π → π* transitions of the benzene ring. The presence of the long nonadecyl alkyl chain, being a saturated substituent, has a relatively subtle effect on the primary absorption bands of the benzene chromophore. This effect, known as a bathochromic (red) shift, is due to the hyperconjugative and inductive effects of the alkyl group, which slightly perturbs the energy levels of the benzene ring's π orbitals. dcu.ie

Table 1: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent (based on related compounds)

| Transition | Expected Wavelength (λ_max) Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|

Note: This data is extrapolated from studies on shorter-chain alkylbenzenes and general principles of UV-Vis spectroscopy of alkyl-substituted benzenes. dcu.iersc.org

Fluorescence spectroscopy, on the other hand, involves the emission of light from a molecule after it has absorbed light. shimadzu.comresearchgate.net Aromatic compounds like this compound are known to fluoresce. The fluorescence emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). researchgate.net The fluorescence quantum yield and lifetime are sensitive parameters that can be influenced by the solvent polarity and the presence of quenching agents. omlc.org

For alkylbenzenes, the fluorescence quantum yield tends to be relatively low. For example, benzene in cyclohexane (B81311) has a quantum yield of 0.053. omlc.org The long alkyl chain in this compound is not expected to significantly alter the intrinsic fluorescence of the benzene ring, but it can influence intermolecular interactions and thus the fluorescence behavior in condensed phases. Research on the fluorescence of long-chain alkylbenzenes has shown that the emission spectra are characteristic of the phenyl group. acs.org

Electrochemical and Other Advanced Analytical Techniques for this compound Analysis

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of various organic compounds, including aromatic hydrocarbons. mdpi.com These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Electrochemical Sensing and Determination of this compound in Environmental Samples

The electrochemical activity of this compound is centered on the benzene ring, which can be oxidized at a suitable electrode material under specific conditions. The long, non-polar nonadecyl chain, however, makes this compound highly hydrophobic and practically insoluble in water. This poses a significant challenge for its direct electrochemical detection in aqueous environmental samples.

To overcome this, analytical strategies often involve pre-concentration of the analyte from the water sample onto the electrode surface or into a modified electrode matrix. sid.ir For instance, chemically modified electrodes (CMEs) incorporating hydrophobic materials can be used to extract and concentrate this compound from the sample, thereby enhancing the electrochemical signal. While specific studies on the electrochemical detection of this compound are scarce, methods developed for other long-chain alkylbenzenes or aromatic hydrocarbons can be adapted. tubitak.gov.trnih.gov

The oxidation of the benzene ring typically occurs at a relatively high positive potential. The exact potential depends on the electrode material, the solvent system, and the scan rate in voltammetric techniques. acs.orgcapes.gov.br Differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often employed for trace analysis due to their high sensitivity and ability to discriminate against background currents. researchgate.netacs.org

Table 2: Potential Electrochemical Techniques for this compound Analysis

| Technique | Electrode Type | Principle | Potential Application |

|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Carbon-based (e.g., GCE, CPE) modified with a hydrophobic material | Oxidation of the benzene ring after pre-concentration. | Quantitative analysis in pre-treated environmental samples. |

| Square-Wave Voltammetry (SWV) | Modified screen-printed electrodes (SPEs) | Fast and sensitive detection of the analyte's oxidation peak. | Suitable for developing portable sensing devices. |

Note: This table is based on general electrochemical principles and methods developed for similar aromatic hydrocarbons. nih.govacs.orgcecri.res.in

Development of Novel Microanalytical Platforms for this compound Trace Analysis

The development of micro-total analysis systems (µTAS), also known as lab-on-a-chip devices, offers significant advantages for the rapid and on-site trace analysis of environmental pollutants like this compound. acs.orgresearchgate.netdoi.org These platforms integrate sample preparation, separation, and detection into a single miniaturized device, reducing reagent consumption, analysis time, and the potential for sample contamination. frontiersin.orgresearchgate.net